molecular formula C11H11NO3S2 B13329829 N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B13329829
M. Wt: 269.3 g/mol
InChI Key: BNBDCWAJVHQJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The molecular formula of this compound is C11H11NO3S2, and it has a molecular weight of 269.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene-based sulfonamides often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can affect various physiological processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxy and methyl groups on the phenyl ring can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C11H11NO3S2

Molecular Weight

269.3 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO3S2/c1-8-4-5-9(10(13)7-8)12-17(14,15)11-3-2-6-16-11/h2-7,12-13H,1H3

InChI Key

BNBDCWAJVHQJBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.